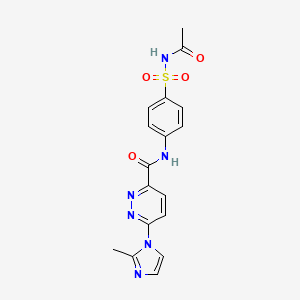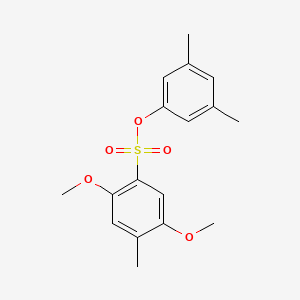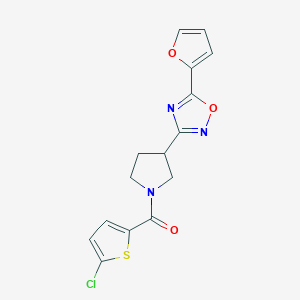![molecular formula C14H11BrN2 B2936837 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-39-4](/img/structure/B2936837.png)
2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by bromination. One common method involves the use of 2-aminopyridine, 2-bromobenzaldehyde, and a methylating agent under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process often includes steps such as bromination, cyclization, and purification to achieve high yields and purity. The use of environmentally benign solvents and catalysts is emphasized to ensure sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anxiolytic activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine substituent, leading to different reactivity and biological activity.
7-Methylimidazo[1,2-a]pyridine: Lacks the bromophenyl group, affecting its electronic properties and applications.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Similar structure but with the bromine at a different position, leading to variations in reactivity and biological effects
Uniqueness: 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-7-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSFARMKRAXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2936754.png)



![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)
![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)
![5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2936766.png)
![2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2936768.png)




